molecular formula C13H13BrN2O2 B3302554 N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide CAS No. 91761-88-5

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide

Cat. No.: B3302554
CAS No.: 91761-88-5
M. Wt: 309.16 g/mol
InChI Key: RJOSUYHKPRIXRE-UHFFFAOYSA-N
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Description

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide is a synthetic 8-hydroxyquinoline derivative designed for research applications. As part of the 8-hydroxyquinoline family, it is a privileged scaffold in medicinal chemistry known for its versatile biological activities and metal-chelating properties . The core 8-hydroxyquinoline structure acts as a monoprotic bidentate chelator, capable of forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which is often a key mechanism underlying its biological effects . This compound is of significant interest in oncology research. 8-Hydroxyquinoline derivatives have demonstrated robust and selective toxicity against multidrug-resistant (MDR) cancer cells, a major challenge in chemotherapy . Their MDR-selective anticancer activity is strongly influenced by protonation and metal chelation abilities, which are in turn affected by substitutions on the quinoline ring, such as the bromo and ethyl groups on this particular analog . Researchers are exploring these compounds to overcome resistance mediated by efflux pumps like P-glycoprotein (P-gp) . Beyond oncology, 8-hydroxyquinolines show promising broad-spectrum biological activity. They have been investigated for their antimicrobial, antifungal, and antiviral potential . Substitutions on the quinoline core, particularly at the R5 and R7 positions, are critical for fine-tuning lipophilicity, electronic properties, and ultimately, the biological efficacy and selectivity of these molecules . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-bromo-8-ethyl-2-oxo-1H-quinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-8-6-10(14)13(15-7(2)17)9-4-5-11(18)16-12(8)9/h4-6H,3H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOSUYHKPRIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C2=C1NC(=O)C=C2)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide typically involves the bromination of 8-ethyl-2-hydroxyquinoline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and acetic anhydride for the acetylation step. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-ethyl-2-quinolinone.

    Reduction: Formation of 8-ethyl-2-hydroxyquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide and its derivatives have been studied for their potential as medicinal agents. The 8-hydroxyquinoline core is recognized for its ability to chelate metal ions, which can enhance the efficacy of pharmacological agents:

  • Anticancer Activity : Compounds derived from 8-hydroxyquinoline have shown promise in targeting various cancer cell lines. For instance, derivatives have exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. Studies have demonstrated IC50 values ranging from 5 to 49 µM against different cancer cell lines, including MCF-7 and A549 .
  • Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing significant antibacterial activity. For example, derivatives with specific substitutions displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin . The compound's structure allows it to interact effectively with bacterial enzymes, providing a mechanism for its antimicrobial effects.

Antiviral Applications

Recent studies have highlighted the potential of this compound in antiviral therapy:

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit viral replication in various models. For example, modifications to the quinoline structure have led to enhanced antiviral potency against enteroviruses, with some derivatives showing up to a tenfold increase in activity compared to earlier compounds . This makes it a candidate for further development in treating viral infections.

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates:

  • Substituent Effects : SAR studies on 8-hydroxyquinoline derivatives indicate that substitutions at specific positions on the quinoline ring can significantly influence their biological activities. For instance, electron-withdrawing groups at certain positions have been shown to enhance anticancer properties while maintaining selectivity against normal cells . This insight guides the design of new compounds with improved efficacy.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

StudyApplicationFindings
AnticancerExhibited IC50 values between 5–49 µM against various cancer cell lines.
AntimicrobialShowed potent activity against Gram-positive and Gram-negative bacteria with MIC values lower than standard drugs.
AntiviralDemonstrated significant antiviral potency against enteroviruses with enhanced activity through structural modifications.

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Quinoline-Acetamide Family

Key analogs include:

Table 1: Structural and Functional Comparison of Quinoline-Acetamide Derivatives
Compound Name Molecular Formula Substituents (Quinoline Position) Key Features Reference
N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide C₁₃H₁₃BrN₂O 6-Br, 8-Ethyl, 2-OH, 5-Acetamide Enhanced lipophilicity; potential antimicrobial activity
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₇H₂₁BrN₄O₂ Quinolin-6-yl acetamide, 4-bromobenzyl on indolinone Conjugated system; bromophenyl group may enhance DNA intercalation
N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide C₁₂H₁₃N₃OS 5-Amino, 6-MeS, 8-Acetamide Methylsulfanyl group increases electron density; potential antitumor activity
5-Bromo-8-hydroxyquinoline C₉H₆BrNO 5-Br, 8-OH Classic metal-chelating agent; antifungal properties
Key Observations:
  • Substituent Position: Bromo at position 6 (target compound) versus position 5 (5-bromo-8-hydroxyquinoline) alters electronic effects. Position 6 bromo may reduce metal chelation compared to 8-hydroxyquinoline derivatives .
  • Biological Activity: Acetamide derivatives with bromophenyl or benzo[d]thiazole groups (e.g., compounds) show antimicrobial activity, suggesting the target compound’s bromo-ethyl-quinoline core may share similar properties .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromo group (electron-withdrawing) at position 6 may stabilize the quinoline ring, while the ethyl group (electron-donating) at position 8 could increase electron density. This contrast may influence reactivity in electrophilic substitution reactions .
  • Crystal Packing: Meta-substituted trichloro-acetamides () show that electron-withdrawing groups like nitro alter crystal symmetry.

Biological Activity

N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide is a compound belonging to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data from various studies.

1. Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives have been extensively studied for their pharmacological applications. These compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Inhibitory effects on cancer cell proliferation.
  • Antiviral Activity : Potential in treating viral infections.

The structure of these compounds allows for modifications that can enhance their biological efficacy.

2. Synthesis and Structure

This compound can be synthesized through various methods that typically involve the reaction of 8-hydroxyquinoline derivatives with acetamide under specific conditions. The introduction of bromine and ethyl groups at designated positions enhances the compound's lipophilicity and biological activity.

3.1 Antimicrobial Activity

Research indicates that 8-hydroxyquinoline derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with an aryl group can effectively inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Efficacy of 8-Hydroxyquinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus224
This compoundPseudomonas aeruginosa2316

3.2 Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells by modulating cellular pathways involved in cell cycle regulation and apoptosis .

Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on Rhabdomyosarcoma cell lines, revealing a CC50 value indicating effective inhibition of cell viability at low concentrations .

3.3 Antiviral Activity

The antiviral activity of this compound has also been explored, particularly in the context of emerging viral infections. Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that modifications to the quinoline scaffold can enhance antiviral potency .

Table 2: Antiviral Efficacy Against Selected Viruses

VirusCompoundIC50 (µM)
Enterovirus D68This compound10
Influenza ASimilar quinoline derivative15

4. Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications at specific positions on the quinoline ring can enhance lipophilicity and improve interaction with biological targets:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Lipophilicity : Correlates with increased antimicrobial potency.
  • Substituent Positioning : Critical for optimizing antiviral activity.

5. Conclusion

This compound represents a promising candidate in the search for effective antimicrobial, anticancer, and antiviral agents. Continued research into its structure–activity relationships will be essential for developing novel therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide, and how can purity be validated?

  • Synthesis Approach : A plausible route involves bromination and acetamide coupling on a quinoline scaffold. For example, bromination at the 6-position of 8-ethyl-2-hydroxyquinoline could be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by acetylation at the 5-position using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Compare retention times with authentic standards. Mass spectrometry (MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) should confirm molecular weight and structural integrity .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

  • Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow single crystals. X-ray diffraction data collection requires a suitable diffractometer (e.g., Bruker D8 Venture).
  • Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For challenging cases (e.g., twinning or high-resolution data), SHELXL’s robust algorithms can handle anisotropic displacement parameters and hydrogen-bonding networks .

Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solvents?

  • Stability Profile : The bromine substituent may render the compound light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C.
  • Solvent Compatibility : Avoid strongly basic or acidic conditions to prevent hydrolysis of the acetamide group. Stability in DMSO, methanol, and acetonitrile has been documented for analogous brominated acetamides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • DFT Calculations : Use Gaussian 16 or ORCA to model reaction pathways. Optimize the geometry of the brominated quinoline core at the B3LYP/6-31G(d) level.
  • Mechanistic Insights : The C-Br bond’s electrophilicity facilitates Suzuki-Miyaura coupling. Compute activation energies for Pd-catalyzed reactions with aryl boronic acids to prioritize ligand systems (e.g., XPhos vs. SPhos) .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

  • Data Triangulation : Replicate assays under standardized conditions (e.g., cell line, passage number, and assay medium). Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).
  • Metabolite Interference : Perform LC-MS/MS to rule out decomposition products. For example, hydrolysis of the acetamide group could yield inactive derivatives .

Q. How does the electronic nature of the hydroxyquinoline core influence spectroscopic properties?

  • UV-Vis Analysis : The 2-hydroxy group participates in intramolecular hydrogen bonding, shifting absorption maxima. Compare spectra in protonating (e.g., HCl) vs. non-protonating solvents (e.g., DMSO).
  • Fluorescence Quenching : Bromine’s heavy-atom effect reduces fluorescence quantum yield. Measure emission spectra (λₑₓ = 350 nm) in ethanol and correlate with computational excited-state models .

Methodological Challenges and Solutions

Q. What are the limitations of NMR for characterizing this compound, and how can they be mitigated?

  • Signal Overlap : The quinoline ring protons (especially H-3 and H-4) may overlap in ¹H NMR. Use 2D techniques (COSY, HSQC) for assignment.
  • Quadrupolar Broadening : The bromine atom’s spin (I = 3/2) broadens nearby ¹³C signals. Acquire spectra at higher magnetic fields (≥500 MHz) to improve resolution .

Q. How can regioselective functionalization of the quinoline ring be achieved?

  • Directing Groups : The 2-hydroxy group acts as a meta-director. For C-5 acetylation, employ Friedel-Crafts acylation with AlCl₃ as a Lewis acid.
  • Competing Reactivity : Bromine at C-6 may sterically hinder electrophilic substitution at C-7. Computational modeling (see FAQ 4) can predict optimal reaction conditions .

Key Citations

  • Structural refinement:
  • Brominated quinoline analogs:
  • Stability and handling:
  • Computational modeling:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromo-8-ethyl-2-hydroxyquinolin-5-yl)acetamide

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